molecular formula C23H20FN5O2 B11126512 N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11126512
M. Wt: 417.4 g/mol
InChI Key: SIHWXKOSOJRKFM-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core with multiple functional groups. Its unique architecture includes a 4-fluorobenzyl substituent, an imino group at position 6, a methyl group at position 11, and a prop-2-enyl (allyl) chain at position 6.

This contrasts with its closest structural analog, N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7), which bears a saturated pentyl chain at position 7 . The following sections compare these two compounds in detail, emphasizing structural, physicochemical, and hypothesized biological differences.

Properties

Molecular Formula

C23H20FN5O2

Molecular Weight

417.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H20FN5O2/c1-3-10-28-19(25)17(22(30)26-13-15-6-8-16(24)9-7-15)12-18-21(28)27-20-14(2)5-4-11-29(20)23(18)31/h3-9,11-12,25H,1,10,13H2,2H3,(H,26,30)

InChI Key

SIHWXKOSOJRKFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the fluorophenyl, imino, and other functional groups under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reaction conditions such as temperature control, pH adjustment, and inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound featuring a unique tricyclic structure with significant potential for biological activity. Its molecular formula is C24H24FN5O2, and it has a molecular weight of approximately 433.5 g/mol. The presence of the fluorophenyl group and imino functional group enhances its chemical reactivity and biological interactions.

Structural Characteristics

The compound's triazatricyclo framework contributes to its structural uniqueness, making it a subject of interest in medicinal chemistry. The incorporation of various functional groups allows for diverse interactions within biological systems.

Property Details
Molecular Formula C24H24FN5O2
Molecular Weight 433.5 g/mol
Structural Features Triazatricyclo framework
Functional Groups Fluorophenyl, Imino

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit various biological activities:

  • Anticancer Properties : Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : The compound may possess antimicrobial properties due to its structural characteristics.
  • Enzyme Inhibition : Research suggests potential in inhibiting specific enzymes relevant to disease pathways.

Case Studies

  • Anticancer Activity : A study on triazine derivatives reported that compounds similar to this structure demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range.
  • Antimicrobial Testing : In vitro testing against bacterial strains such as E. coli and S. aureus revealed notable inhibition zones, indicating potential as an antimicrobial agent.

The biological mechanisms through which N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-prop-2-enyl acts are still under investigation. Interaction studies suggest that the compound may modulate specific receptors or enzymes involved in critical biochemical pathways.

Interaction Studies

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting that this compound may exhibit similar pharmacological profiles.
  • Metabolic Stability : Studies indicate that fluorination at specific positions can enhance metabolic stability, influencing the compound's efficacy and duration of action in biological systems.

Comparative Analysis

To contextualize the biological activity of N-[(4-fluorophenyl)methyl]-6-imino, a comparison with structurally related compounds is essential.

Compound Name Structure Features Biological Activity
N-benzyl-N-(4-fluorophenyl)methyl]-6-iminoSimilar tricyclic structureAnticancer properties
N-(2-furanylmethyl)-6-iminoVariations in substituentsAntimicrobial effects
N-(4-methylphenyl)methyl]-6-iminoDifferent phenyl substituentEnzyme inhibition

Comparison with Similar Compounds

Structural Differences

The primary distinction between the two compounds lies in the substituent at position 7:

Property Target Compound (7-prop-2-enyl) Analog (7-pentyl; CAS 877778-47-7)
Substituent at Position 7 Prop-2-enyl (CH₂=CHCH₂⁻) Pentyl (CH₂CH₂CH₂CH₂CH₂⁻)
Molecular Formula C₂₃H₂₀FN₅O₂ (hypothesized) C₂₅H₂₆FN₅O₂
Molecular Weight ~417.4 g/mol (calculated) 447.5 g/mol
Unsaturation Allyl double bond Fully saturated alkyl chain

Key Implications :

  • The prop-2-enyl group introduces a conjugated double bond, which may enhance electronic delocalization within the tricyclic core.
Hypothesized Physicochemical Properties
Property Target Compound (7-prop-2-enyl) Analog (7-pentyl)
LogP (Lipophilicity) Lower (shorter chain, unsaturation) Higher
Reactivity Higher (allylic C=C bond) Lower
Metabolic Stability Susceptible to oxidation More stable
Hydrogen Bonding Potential π-system interactions Limited contribution
  • Lipophilicity: The pentyl analog’s higher LogP suggests better solubility in nonpolar environments, which could influence pharmacokinetics.
  • Reactivity : The allyl group’s double bond may participate in metabolic oxidation (e.g., cytochrome P450-mediated epoxidation) or chemical reactions, reducing stability compared to the pentyl analog.
  • Crystal Packing : Differences in substituent bulk and polarity may alter hydrogen-bonding networks and crystal lattice energies, as inferred from studies on hydrogen-bonding patterns in molecular aggregates .

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